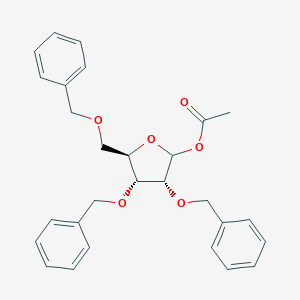

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

Beschreibung

Eigenschaften

IUPAC Name |

[(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWPSDGLXXKBKZ-STQJPMTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556349 | |

| Record name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58381-23-0 | |

| Record name | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Table 1: Method Comparison for 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Synthesis

Environmental and Scalability Considerations

CN111484535A’s three-step process reduces pyridine usage by 90% compared to classical methods, addressing toxicity and waste disposal challenges. The substitution of toluene for pyridine in benzoylation lowers nitrogen-containing organic waste, aligning with green chemistry principles. Scalability is demonstrated in a 200L reactor trial, producing 16.3 kg of product with consistent purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Levofloxacin-Q-Säure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren und ihre antibakteriellen Eigenschaften zu verbessern oder Derivate für spezifische Anwendungen zu erstellen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von Levofloxacin-Q-Säure verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Reaktionsbedingungen wie Temperatur, pH-Wert und Reaktionszeit werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Levofloxacin-Q-Säure gebildet werden, sind verschiedene Derivate mit verbesserter antibakterieller Aktivität. Diese Derivate werden oft auf ihre Wirksamkeit gegen verschiedene Bakterienstämme getestet, um ihr Potenzial als neue Antibiotika zu bestimmen .

Wissenschaftliche Forschungsanwendungen

Applications in Nucleoside Synthesis

- Synthesis of Nucleoside Analogues

- Artificial Nucleotide Synthesis

Biochemical Research Applications

- Antiviral and Anticancer Research

- Enzyme Inhibition Studies

Case Studies

Wirkmechanismus

Levofloxacin Q-acid, like other fluoroquinolones, exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, levofloxacin Q-acid prevents the bacteria from replicating and ultimately leads to their death .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is most frequently compared to 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (CAS 6974-32-9), which substitutes benzyl groups with benzoyl esters. Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties

Comparative Research Findings

Advantages and Limitations

Benzyl Derivative :

Benzoyl Derivative :

Biologische Aktivität

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose is a glycoside derived from D-ribose, characterized by the presence of three benzyl groups attached to the hydroxyl positions of the ribofuranose structure. This compound plays a significant role in the synthesis of nucleosides and has potential applications in medicinal chemistry.

Molecular Formula

- C28H30O6

- Molecular Weight : Approximately 466.54 g/mol

Structural Features

This compound contains:

- An acetyl group at the anomeric carbon.

- Three benzyl groups at positions 2, 3, and 5.

Physical Properties

- Solubility : Soluble in organic solvents due to the presence of benzyl groups.

- Stability : Enhanced stability compared to other sugar derivatives.

The primary biological activity of this compound is its role as a glycosyl donor in nucleoside synthesis. Upon activation (e.g., through silylation), it can participate in nucleophilic attacks, leading to the formation of C-glycosides or nucleotides. The acetyl group increases electrophilicity at the anomeric carbon, facilitating these reactions.

Applications in Medicinal Chemistry

This compound is utilized in synthesizing various biologically active compounds:

- Nucleoside Antibiotics : Such as Toyocamycin.

- Antitumor Drugs : Including Azacitidine and Selenazofurin.

- Vasodilators and Anticoagulants : Like 2-chloro-N6-methyl adenosine .

Case Studies and Research Findings

Research has demonstrated that derivatives of this compound exhibit significant biological activities:

- Synthesis of Nucleosides :

- Antitumor Activity :

- Glycosylation Reactions :

Comparative Analysis

| Compound Name | Structural Features | Unique Aspects | Applications |

|---|---|---|---|

| This compound | Acetate and three benzyl groups | Glycosyl donor for nucleoside synthesis | Antitumor drugs, nucleoside antibiotics |

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | Acetate and benzoyl groups | Used primarily in artificial nucleotide synthesis | Nucleotide synthesis |

| 2,3-O-Isopropylidene-D-ribose | Isopropylidene protection | Precursor for ribonucleosides | Ribonucleoside synthesis |

Q & A

Q. What are the common synthetic routes for preparing 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, and how is its purity validated?

The compound is typically synthesized via coupling reactions between silylated nucleobases and sugar derivatives. For example, it is prepared by refluxing uracil with hexamethyldisilazane (HMDS) or bis-silylacetamide (BSA) in the presence of ammonium sulfate and acetonitrile, followed by purification via column chromatography (CH₂Cl₂/MeOH 98:2 v/v) . Purity is validated using melting point analysis, UV spectroscopy, and microanalytical techniques (e.g., elemental analysis) .

Q. How is this compound used in N-glycosylation reactions for nucleoside synthesis?

It serves as a key glycosyl donor in stereoselective N-glycosylation. For instance, silylated nucleobases (e.g., uracil or selenol derivatives) react with the compound under catalysis by NP/SnCl₄ (natural phosphate doped with SnCl₄) in HMDS or BSA. The reaction proceeds via reflux in acetonitrile, yielding β-D-ribofuranosides with regioselectivity. Typical yields range from 42% to 64%, depending on the nucleophile and catalyst .

Q. What purification techniques are effective post-synthesis?

Column chromatography with dichloromethane/methanol (98:2 v/v) is widely used to isolate the target nucleosides. For isotopic analogs (e.g., ¹³C-labeled versions), preparative HPLC or recrystallization may be employed to ensure high purity .

Advanced Research Questions

Q. How do reaction conditions (e.g., catalyst choice, solvent) influence the selectivity of glycosylation?

Catalyst systems like NP/SnCl₄ in HMDS or BSA significantly impact regioselectivity and yield. Studies show that HMDS-based reactions favor β-D-configuration with higher yields (64%), while BSA conditions may reduce reaction time but require optimization for stereochemical control. SnCl₄ alone can also mediate glycosylation but may lead to α/β anomer mixtures if not carefully controlled .

Q. What challenges arise in resolving isomeric products during nucleoside synthesis?

Competitive N-7 vs. N-1 or N-3 glycosylation can occur, as seen in reactions with pyrrolo[2,3-d]pyrimidine derivatives. Using TMSOTf as a catalyst in acetonitrile produces a 2:1 ratio of N-7 to N-1 isomers. Advanced chromatographic techniques (e.g., reverse-phase HPLC) or selective crystallization are required to isolate the desired isomer .

Q. How is isotopic labeling (e.g., ¹³C) of this compound used in mechanistic studies?

¹³C-labeled analogs (e.g., [5-¹³C]-1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) enable tracking of glycosylation kinetics and metabolic pathways via NMR or mass spectrometry. These analogs are synthesized using ¹³C-enriched precursors and are critical for studying enzymatic processing or antiviral drug metabolism .

Q. What role does this compound play in synthesizing antiviral or anticancer agents like clofarabine?

It acts as a precursor in multi-step syntheses. For clofarabine, bromination of the compound generates intermediates that undergo fluorination and condensation with 2-chloroadenine. SnCl₄-mediated coupling ensures stereochemical fidelity, with total yields up to 8.4% after deprotection. Process improvements focus on reducing side reactions during esterification and fluorination .

Q. How are selenium-containing nucleosides derived from this compound evaluated for biological activity?

Selenol derivatives (e.g., pyridineselenol) are glycosylated using the compound, followed by debenzoylation to yield free nucleosides. Antioxidant activity is assessed via in vivo models (e.g., DPPH scavenging assays in mice), with selenonucleosides like 6a and 7b showing superior radical scavenging compared to non-selenium analogs .

Methodological Considerations

- Stereochemical Control : Use SnCl₄ or Au(I) catalysts to enforce β-D-configuration .

- Scale-Up Challenges : Optimize solvent volume and catalyst loading to mitigate side reactions during bromination or fluorination .

- Analytical Validation : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry to confirm structural integrity, especially for isotopic analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.